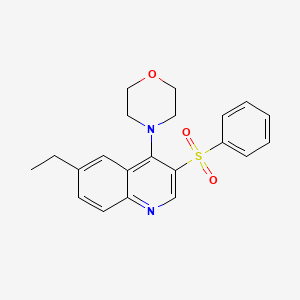

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline

Description

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline is a quinoline derivative characterized by a benzenesulfonyl group at position 3, an ethyl substituent at position 6, and a morpholin-4-yl group at position 4 of the quinoline core. Its molecular formula is C₂₁H₂₂N₂O₃S, with a molecular weight of 382.48 g/mol. The compound’s structure (Fig. 1) features a planar quinoline ring system, a sulfonyl group contributing electron-withdrawing effects, and a morpholine moiety enhancing solubility through its polar nature .

Key functional groups:

- Benzenesulfonyl group: Enhances stability and influences electronic properties.

- Ethyl group: Increases lipophilicity compared to smaller alkyl substituents.

- Morpholine: Improves aqueous solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name |

4-[3-(benzenesulfonyl)-6-ethylquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-2-16-8-9-19-18(14-16)21(23-10-12-26-13-11-23)20(15-22-19)27(24,25)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFNFARXUQOIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzenesulfonyl group, and the attachment of the morpholine ring. One common method involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base, such as pyridine or triethylamine.

Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with morpholine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in various studies as an antiproliferative agent against different cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of quinoline derivatives, including 3-benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline, against several cancer cell lines such as H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The results indicated that compounds with specific substitutions exhibited significant activity, with some derivatives showing IC50 values as low as 0.03 μM, making them more potent than established drugs like gefitinib .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (μM) | Comparison Drug | Relative Potency |

|---|---|---|---|---|

| 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline | H-460 | 0.03 | Gefitinib | 186x more active |

| Other Derivative A | HT-29 | 0.55 | - | - |

| Other Derivative B | HepG2 | 0.33 | - | - |

| Other Derivative C | SGC-7901 | 1.24 | - | - |

Antimicrobial Properties

Quinoline derivatives have also been explored for their antimicrobial properties. The structural characteristics of 3-benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline allow for interactions with various biological targets, making it a candidate for further development in antimicrobial therapy.

Case Study: Antimicrobial Efficacy

Research has indicated that compounds containing the quinoline moiety can inhibit bacterial growth effectively. For instance, derivatives were tested against both gram-positive and gram-negative bacteria, demonstrating significant zones of inhibition at various concentrations .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Concentration (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline | Staphylococcus aureus | 100 | 15 |

| Other Derivative D | Escherichia coli | 50 | 12 |

| Other Derivative E | Bacillus subtilis | 100 | 14 |

Neurological Applications

Emerging studies suggest that quinoline derivatives may have potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds designed with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's pathology.

Case Study: Neuroprotective Effects

In a recent study, various quinoline-O-carbamate derivatives were synthesized and tested for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. The findings revealed that certain derivatives exhibited dual inhibitory activity, suggesting a potential therapeutic avenue for treating cognitive decline associated with Alzheimer’s disease .

Table 3: Enzyme Inhibition Potency of Quinoline Derivatives

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline | X.X | Y.Y |

| Other Compound F | A.A | B.B |

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, leading to disruption of pH regulation in tumor cells and subsequent cell death . The compound may also interact with other enzymes and receptors, modulating their activity and affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is structurally analogous to 3-(4-ethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline (C₂₂H₂₄N₂O₃S, MW 396.50 g/mol) . Critical differences include:

| Property | 3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline | 3-(4-ethylbenzenesulfonyl)-6-methyl-4-(morpholin-4-yl)quinoline |

|---|---|---|

| Substituent at C6 | Ethyl (‑CH₂CH₃) | Methyl (‑CH₃) |

| Sulfonyl Group | Benzenesulfonyl (C₆H₅SO₂‑) | 4-Ethylbenzenesulfonyl (C₈H₉SO₂‑) |

| Molecular Weight | 382.48 g/mol | 396.50 g/mol |

| Lipophilicity (LogP) | Estimated 3.8 (higher) | Estimated 3.2 (lower) |

| Synthetic Route | Sulfonylation with benzenesulfonyl chloride | Sulfonylation with 4-ethylbenzenesulfonyl chloride |

Key Findings:

The 4-ethylbenzenesulfonyl group in the analog introduces steric bulk, which may hinder crystallinity compared to the simpler benzenesulfonyl group.

Crystallographic Data: Structural refinement of such compounds typically employs SHELX software (e.g., SHELXL for small-molecule crystallography), ensuring precise determination of bond lengths and angles . For example, the morpholine ring in both compounds likely adopts a chair conformation, as observed in related quinoline derivatives.

Biological Relevance: While specific activity data are unavailable, quinoline derivatives with morpholine and sulfonyl groups are often explored as kinase inhibitors or antimicrobial agents. The ethyl substituent may prolong metabolic half-life compared to methyl, but this requires experimental validation.

Biological Activity

3-Benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a quinoline core substituted with a benzenesulfonyl group and a morpholine moiety, contributing to its unique biological profile. Its structure can be represented as follows:

The biological activity of 3-benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit receptor kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial for cell growth and angiogenesis .

- Inhibition of Kinase Activity : The compound's inhibition of VEGFR and PDGFR suggests its potential use in treating cancers characterized by abnormal angiogenesis.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key findings related to the biological activities of 3-benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline:

| Activity | IC50 Value (µM) | Target | Study Reference |

|---|---|---|---|

| VEGFR Inhibition | 0.5 | Kinase | |

| PDGFR Inhibition | 0.8 | Kinase | |

| Antibacterial Activity | 10 | Various Bacteria | |

| Antifungal Activity | 15 | Various Fungi |

Case Studies

Several studies have explored the therapeutic applications of 3-benzenesulfonyl-6-ethyl-4-morpholin-4-yl-quinoline:

- Cancer Treatment : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models by targeting angiogenic pathways mediated by VEGFR . The results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial properties against various pathogens, including resistant strains of bacteria and fungi. The compound showed promising results, particularly against Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by resistant organisms .

- Mechanistic Studies : Research on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, further supporting its role as a potential anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.